molecular formula C20H36N10O8S2 B1663019 Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- CAS No. 651328-78-8

Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-

カタログ番号: B1663019
CAS番号: 651328-78-8
分子量: 608.7 g/mol
InChIキー: UAXAYRSMIDOXCU-BJDJZHNGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベクリコナゾールは、真菌CYP51A1阻害剤として作用する低分子医薬品です。当初、A. メナリニ・インダストリー・ファルマチェウティケ・リウニテSRLによって開発されました。 この化合物は主に真菌感染症や皮膚疾患の治療に使用されます .

化学反応の分析

ベクリコナゾールは、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを含みます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

ベクリコナゾールは、いくつかの科学研究アプリケーションを持っています。

    化学: 真菌CYP51A1阻害剤を伴う研究において、参照化合物として使用されます。

    生物学: 真菌感染症と抗真菌剤の開発に関する研究に使用されます。

    医学: 真菌感染症や皮膚疾患の治療に使用されます。

    産業: 抗真菌クリームや軟膏の製剤に使用されます

科学的研究の応用

Becliconazole has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving fungal CYP51A1 inhibitors.

    Biology: It is used in research on fungal infections and the development of antifungal agents.

    Medicine: It is used in the treatment of fungal infections and skin diseases.

    Industry: It is used in the formulation of antifungal creams and ointments

作用機序

ベクリコナゾールは、真菌細胞膜の主要な成分であるエルゴステロールの合成に必須な酵素CYP51A1を阻害することによって効果を発揮します。 この酵素を阻害することにより、ベクリコナゾールはエルゴステロールの合成を阻害し、真菌細胞の死を引き起こします .

類似の化合物との比較

ベクリコナゾールは、エコナゾール、クロトリマゾール、ビフォナゾールなどの他の抗真菌剤に似ています。一部の研究では、優れた抗真菌活性を示しています。 ベクリコナゾールのユニークな点は、真菌CYP51A1酵素の特異的阻害であり、特定の真菌感染症に対して非常に効果的になります .

類似の化合物には以下が含まれます。

  • エコナゾール
  • クロトリマゾール
  • ビフォナゾール

これらの化合物は、同様の作用機序を共有していますが、有効性、活性スペクトル、副作用プロファイルが異なる場合があります。

類似化合物との比較

Becliconazole is similar to other antifungal agents such as econazole, clotrimazole, and bifonazole. it has shown superior antimycotic activity in some studies. The unique aspect of becliconazole is its specific inhibition of the fungal CYP51A1 enzyme, which makes it highly effective against certain fungal infections .

Similar compounds include:

  • Econazole
  • Clotrimazole
  • Bifonazole

These compounds share similar mechanisms of action but may differ in their efficacy, spectrum of activity, and side effect profiles.

特性

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXAYRSMIDOXCU-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438430
Record name Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651328-78-8
Record name Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Reactant of Route 2
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Reactant of Route 3
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Reactant of Route 4
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Reactant of Route 5
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Reactant of Route 6
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Customer
Q & A

Q1: What is the primary target of NGR peptides?

A1: NGR peptides primarily target the aminopeptidase N (APN) receptor, also known as CD13, which is overexpressed in tumor neovasculature and on the surface of various tumor cells. [, ]

Q2: How does the interaction between NGR peptides and CD13 affect tumor growth?

A2: By binding to CD13, NGR peptides can deliver conjugated drugs or therapeutic agents directly to the tumor vasculature and tumor cells, leading to increased drug efficacy and reduced systemic toxicity. [, ]

Q3: Are there other targets for NGR peptides besides CD13?

A3: Yes, NGR peptides can undergo spontaneous deamidation, forming isoAsp derivatives that bind to αvβ3 integrins. These integrins are also overexpressed in the tumor vasculature and play a crucial role in tumor angiogenesis and metastasis. [, , ]

Q4: What are the downstream effects of NGR peptide binding to its targets?

A4: The downstream effects depend on the payload conjugated to the NGR peptide. For example, NGR-drug conjugates can induce apoptosis in tumor cells, inhibit tumor angiogenesis, and enhance the efficacy of chemotherapy. [, , ]

Q5: What is the molecular formula and weight of the cyclic NGR peptide, Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-?

A5: The molecular formula is C18H29N9O6S2 and the molecular weight is 519.6 g/mol.

Q6: How does the cyclization of NGR peptides influence their stability and activity?

A6: Cyclization generally enhances the stability of NGR peptides by reducing their susceptibility to enzymatic degradation. It can also impact their binding affinity and selectivity for CD13. [, , ]

Q7: How stable are NGR peptides under different conditions?

A7: The stability of NGR peptides can vary depending on factors like pH, temperature, and the presence of enzymes or other degrading agents. Cyclization and modifications with PEG can improve their stability. [, , ]

Q8: Do NGR peptides possess any catalytic activity?

A8: NGR peptides are not known to exhibit intrinsic catalytic activity. Their primary function lies in their ability to bind specifically to targets like CD13 and integrins, making them valuable tools for targeted drug delivery and imaging. []

Q9: Have computational methods been employed to study NGR peptides?

A9: Yes, computational studies, such as molecular docking and molecular dynamics simulations, have been used to investigate the binding interactions of NGR peptides with CD13 and other targets, aiding in the design of more potent and selective NGR-based agents. []

Q10: How do modifications to the NGR peptide sequence affect its targeting ability?

A10: Modifications to the flanking residues of the core NGR motif can significantly influence the peptide's binding affinity and specificity for CD13. [, ] For example, incorporating specific amino acids can enhance cell adhesion properties. []

Q11: Does the introduction of linkers or spacers impact the activity of NGR-drug conjugates?

A11: Yes, the length and nature of linkers or spacers can affect the drug release kinetics, cellular uptake, and overall efficacy of NGR-drug conjugates. []

Q12: What strategies can be used to improve the stability and bioavailability of NGR peptides?

A12: Common strategies include cyclization, PEGylation, and encapsulation within nanoparticles or liposomes. These approaches can shield the peptides from degradation, prolong their half-life in circulation, and enhance their accumulation in target tissues. [, , , ]

Q13: Are there specific SHE regulations related to the research and development of NGR peptides?

A13: As with any peptide-based therapeutic, research and development of NGR peptides must adhere to general SHE regulations for handling and disposal of biological materials, as well as guidelines for preclinical and clinical research involving animals and humans.

Q14: How are NGR peptides typically metabolized and excreted?

A14: NGR peptides are primarily metabolized by peptidases in the blood and tissues, and the resulting metabolites are mainly excreted via the kidneys. PEGylation can alter their pharmacokinetics and potentially prolong their half-life. [, ]

Q15: What is the typical biodistribution of NGR peptides?

A15: After intravenous administration, NGR peptides tend to accumulate in tumors due to their binding to CD13 and integrins. They also exhibit uptake in organs involved in peptide clearance, such as the kidneys and liver. [, , , ]

Q16: What in vitro and in vivo models are used to evaluate the efficacy of NGR peptide-based agents?

A16: In vitro studies often involve cell lines expressing CD13, such as HT-1080 fibrosarcoma cells, to assess binding affinity, cellular uptake, and cytotoxicity. In vivo efficacy is typically evaluated using xenograft models in mice, where tumor growth inhibition, survival, and biodistribution are assessed. [, , , , , , ]

Q17: What drug delivery systems have been explored for NGR peptides?

A17: Various drug delivery systems have been investigated, including liposomes, nanoparticles, and micelles. These systems can encapsulate NGR-conjugated drugs or therapeutic agents, improving their stability, pharmacokinetics, and targeted delivery to tumor tissues. [, , , , , ]

Q18: What analytical techniques are commonly used to characterize and quantify NGR peptides?

A18: Techniques include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic methods (e.g., nuclear magnetic resonance [NMR] spectroscopy). These techniques allow for the determination of peptide purity, identity, and modifications. [, ]

Q19: How do the physicochemical properties of NGR peptides influence their dissolution and solubility?

A19: The amino acid composition and modifications of NGR peptides can impact their solubility in various solvents. Cyclization and PEGylation can alter their hydrophilicity/hydrophobicity, thereby affecting their dissolution and solubility. [, ]

Q20: Are there established methods for validating analytical techniques used for NGR peptides?

A20: Yes, analytical methods for characterizing and quantifying NGR peptides should follow established guidelines for bioanalytical method validation, ensuring accuracy, precision, specificity, and other relevant parameters. []

Q21: What quality control measures are important during the development and manufacturing of NGR peptide-based therapeutics?

A21: Stringent quality control measures are crucial throughout the entire process, from peptide synthesis and purification to formulation and final product release. These measures include identity confirmation, purity analysis, stability testing, and sterility assurance. []

Q22: Can NGR peptides elicit an immune response?

A22: As with any peptide-based therapeutic, NGR peptides have the potential to induce an immune response. Strategies to minimize immunogenicity include using D-amino acids, modifying peptide sequences, and employing immunosuppressive agents. []

Q23: Can NGR peptides interact with drug transporters?

A23: Limited information is available on specific interactions between NGR peptides and drug transporters. Further research is needed to understand how these interactions might influence the absorption, distribution, and elimination of NGR-based therapeutics. []

Q24: Are NGR peptides biocompatible and biodegradable?

A24: NGR peptides are generally considered biocompatible as they are composed of naturally occurring amino acids. Additionally, they are biodegradable, meaning they can be broken down into smaller, non-toxic components by enzymes in the body.

Q25: Are there any alternatives to NGR peptides for targeted drug delivery to tumors?

A25: Yes, alternative targeting strategies include using antibodies, aptamers, and other tumor-specific ligands. The choice of the most suitable targeting moiety depends on factors like the target receptor, desired therapeutic effect, and delivery route.

Q26: What strategies can be employed for the recycling and waste management of NGR peptide-based materials?

A26: Strategies for peptide-based materials generally involve enzymatic degradation or chemical hydrolysis to break down the peptides into amino acids, which can be further processed or disposed of appropriately.

Q27: What resources are available to support research on NGR peptides?

A27: Numerous resources facilitate research in this area, including commercially available NGR peptides and their derivatives, cell lines expressing CD13, preclinical animal models, and specialized research facilities with expertise in peptide chemistry, drug delivery, and cancer biology.

Q28: What are some key milestones in the development of NGR peptides for therapeutic applications?

A28: Key milestones include the discovery of the NGR motif as a CD13 ligand, the development of NGR-drug conjugates, and the advancement of NGR-based imaging agents for tumor detection. [, ]

Q29: How has cross-disciplinary collaboration contributed to advancements in NGR peptide research?

A29: The development of NGR-based therapeutics has benefited greatly from collaborations among researchers in diverse fields, including peptide chemistry, pharmacology, oncology, and nanotechnology. This interdisciplinary approach has enabled the design of novel delivery systems, the optimization of peptide modifications, and the evaluation of efficacy in relevant preclinical models. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。